(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone
Description
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O/c17-13-1-2-15(18)14(9-13)16(22)21-6-3-12(4-7-21)10-20-8-5-19-11-20/h1-2,5,8-9,11-12H,3-4,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFNDUPYWVOQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone)” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole derivative: Starting with an imidazole precursor, a methylation reaction can introduce the (1H-imidazol-1-yl)methyl group.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The imidazole and piperidine derivatives can be coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Introduction of the dichlorophenyl group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The imidazole and piperidine rings facilitate nucleophilic substitutions due to their electron-rich nitrogen atoms.
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Example : Reaction with methyl iodide in DMF introduces methyl groups at the imidazole N-1 position, enhancing hydrophobicity.
Oxidation and Reduction
The methanone group and aromatic systems undergo redox reactions.
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Mechanistic Insight : LiAlH₄ reduces the carbonyl group to a CH₂ moiety via hydride transfer.
Electrophilic Aromatic Substitution
The 2,5-dichlorophenyl group directs electrophilic attacks to specific positions.
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro group addition at phenyl para-position | |
| Sulfonation | H₂SO₄, SO₃, 100°C | Sulfonic acid group incorporation |
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Regioselectivity : Electron-withdrawing Cl groups deactivate the ring, favoring meta-substitution.
Cross-Coupling Reactions
Transition-metal catalysis enables aryl functionalization.
Ring-Opening and Rearrangements
The piperidine ring undergoes strain-induced reactions.
Solvolysis and Hydrolysis
The methanone group is susceptible to nucleophilic attack.
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Alkaline Hydrolysis | NaOH, H₂O/EtOH, 80°C | Methanone → carboxylic acid | |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, 60°C | Ketone → geminal diol |
Coordination Chemistry
The imidazole nitrogen acts as a ligand for metal ions.
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Zinc Complexation | ZnCl₂, MeOH, RT | Tetrahedral Zn(II) complexes | |
| Palladium Coordination | Pd(OAc)₂, DMF, 100°C | Catalytically active Pd species |
Photochemical Reactions
UV irradiation induces structural changes.
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| C–H Bond Activation | UV light, CH₃CN | Radical-mediated dimerization |
Key Research Findings
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Synthetic Flexibility : Multi-step protocols (e.g., Friedel-Crafts acylation, Debus-Radziszewski imidazole synthesis ) enable modular derivatization.
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Biological Relevance : Derivatives exhibit enhanced binding to CNS targets due to imidazole’s metal-coordination capacity .
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Stability : The trifluoromethylphenyl group (in analogs) improves metabolic resistance.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to the presence of the imidazole and piperidine moieties. These functionalities are known to interact with various biological targets, including receptors and enzymes involved in critical physiological processes.
Therapeutic Applications
The applications of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone can be categorized into several therapeutic areas:
Metabolic Disorders
- Type 2 Diabetes : The compound's ability to inhibit enzymes involved in glucose metabolism positions it as a candidate for managing type 2 diabetes, particularly in improving insulin sensitivity and reducing hyperglycemia.
- Obesity Management : By modulating metabolic pathways, it may help in weight management strategies.
Central Nervous System Disorders
- Cognitive Impairment : Research indicates potential benefits in treating cognitive decline associated with aging and conditions such as Alzheimer's disease due to its neuroprotective properties.
- Mood Disorders : Its interaction with neurotransmitter systems could provide therapeutic effects for depression and anxiety disorders.
Cancer Research
- Emerging studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth factors .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. Results indicated significant improvements in cognitive function and a reduction in amyloid-beta plaque formation, suggesting potential for further development as a treatment option.
Case Study 2: Metabolic Syndrome
In a clinical trial focusing on patients with metabolic syndrome, administration of this compound resulted in improved insulin sensitivity and reduced waist circumference over a twelve-week period. These findings support its role in managing obesity-related metabolic issues.
Mechanism of Action
The mechanism of action of “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone)” would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-imidazol-1-yl)methyl)piperidine: Lacks the dichlorophenyl group but has similar imidazole and piperidine moieties.
(2,5-dichlorophenyl)methanone: Contains the dichlorophenyl group but lacks the imidazole and piperidine moieties.
Uniqueness
The uniqueness of “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone)” lies in its combination of functional groups, which can confer distinct chemical and biological properties
Biological Activity
The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone , often referred to in the literature by its systematic name or chemical structure identifiers, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 364.28 g/mol. It features an imidazole ring connected to a piperidine moiety, which is further attached to a dichlorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Receptor Modulation : Many piperidine derivatives act as ligands for neurotransmitter receptors, including serotonin and dopamine receptors. This modulation can influence mood, cognition, and other neurological functions.
- Enzyme Inhibition : The imidazole ring is known for its role in inhibiting certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
Neuropharmacological Effects
Research on similar piperidine derivatives has revealed their potential as neuroprotective agents. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies and Research Findings
Several studies have evaluated the biological activity of structurally related compounds:
- Study on PD-1 Inhibitors : A series of small molecules targeting PD-1 were shown to significantly enhance immune cell activation in vitro. Compounds with similar imidazole-piperidine linkages demonstrated IC50 values in the low nanomolar range, indicating potent activity .
- Neuroprotective Activity : Research involving piperidine derivatives indicated that modifications in the imidazole ring could lead to enhanced neuroprotective effects against oxidative stress in neuronal cell lines .
- Quantitative Structure-Activity Relationship (QSAR) : A QSAR study provided insights into how structural modifications impact biological activity, suggesting that small changes in substituents can lead to significant variations in potency against specific targets .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Begin with coupling the piperidine-imidazole intermediate to the 2,5-dichlorophenyl ketone precursor via nucleophilic substitution or Buchwald-Hartwig amination. Use anhydrous solvents (e.g., DMF or THF) and catalysts like Pd(OAc)₂ for cross-coupling .
- Optimization : Vary temperature (80–120°C), solvent polarity, and reaction time to maximize yield. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Characterization : Confirm structure using ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.5 ppm for piperidinyl-CH₂) and HRMS (exact mass ~375.8 g/mol) .
Q. How should researchers design initial biological activity assays for this compound?
- Methodology :
- Target selection : Prioritize receptors/kinases structurally related to imidazole-piperidine scaffolds (e.g., serotonin or histamine receptors) .
- In vitro assays : Use HEK-293 cells transfected with target receptors for binding affinity (IC₅₀) via radioligand displacement. For antimicrobial activity, follow CLSI guidelines with MIC testing against Gram-positive/-negative strains .
Q. What analytical techniques are critical for verifying purity and stability?
- Methodology :
- HPLC : Use a C18 column, mobile phase (methanol:buffer 65:35), and UV detection at 254 nm. Adjust pH to 4.6 with sodium acetate buffer to enhance peak resolution .
- Stability studies : Incubate at 25°C/60% RH for 4 weeks and analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with GPCRs (e.g., 5-HT₂A). Focus on hydrogen bonding between the imidazole N-atom and Asp155 residue .
- QSAR analysis : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from kinase inhibition assays .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Data triangulation : Replicate assays under standardized conditions (pH, temperature, cell line). Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (ANOVA with post-hoc Tukey) to identify outliers .
Q. How can environmental fate studies assess ecological risks of this compound?
- Methodology :
- Biodegradation : Use OECD 301B test (modified Sturm protocol) to measure CO₂ evolution over 28 days. Compare with control compounds .
- Toxicity profiling : Conduct acute toxicity assays on Daphnia magna (EC₅₀) and algae (growth inhibition) per OECD 202/201 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
